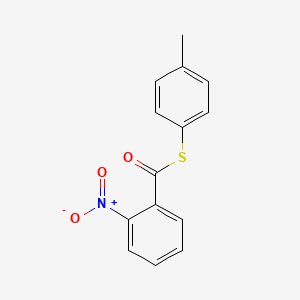
p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)-: is a quinone imine derivative. Quinone imines are a class of biologically reactive intermediates that have been the focus of intensive toxicological research due to their potential to form reactive metabolites
Métodos De Preparación
The synthesis of p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- typically involves the oxidation of corresponding aminophenols. The reaction conditions often include the use of oxidizing agents such as peroxidases or other catalytic systems . Industrial production methods may involve large-scale oxidation processes under controlled conditions to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more reactive species.
Reduction: It can be reduced back to the corresponding aminophenol.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles such as thiols and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted quinone imines and aminophenols .
Aplicaciones Científicas De Investigación
p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a reactive intermediate in the synthesis of other complex molecules.
Biology: Studied for its role in redox cycling and generation of reactive oxygen species (ROS).
Medicine: Investigated for its potential toxicological effects and its role in drug metabolism.
Mecanismo De Acción
The mechanism of action of p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components. The compound can also react with protein thiols and DNA nucleobases, leading to potential mutagenic and carcinogenic effects .
Comparación Con Compuestos Similares
Similar compounds to p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- include:
N-acetyl-p-benzoquinone imine: A reactive intermediate formed during the metabolism of acetaminophen.
4-(ethoxyphenyl)-p-benzoquinone imine: Formed during the metabolism of phenacetin.
Propiedades
Número CAS |
64048-64-2 |
|---|---|
Fórmula molecular |
C16H16Cl2N2O |
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
4-[4-[bis(2-chloroethyl)amino]phenyl]iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H16Cl2N2O/c17-9-11-20(12-10-18)15-5-1-13(2-6-15)19-14-3-7-16(21)8-4-14/h1-8H,9-12H2 |
Clave InChI |
LUKFYERPDCANBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)




![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)

![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)



![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
